Cas no 708293-02-1 (2-(1-adamantyl)-N-(4-bromophenyl)acetamide)

2-(1-Adamantyl)-N-(4-bromophenyl)acetamide is a brominated adamantyl derivative with a molecular structure combining the rigid adamantyl framework and a 4-bromophenyl acetamide moiety. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties. The adamantyl group enhances thermal and chemical stability, while the bromophenyl substituent offers reactivity for further functionalization, such as cross-coupling reactions. Its well-defined crystalline structure facilitates characterization and purity assessment. Potential applications include use as an intermediate in pharmaceutical synthesis or as a building block for advanced polymers. The compound's balanced lipophilicity and steric bulk may also be advantageous in drug design for modulating bioavailability and target interactions.
2-(1-adamantyl)-N-(4-bromophenyl)acetamide structure
708293-02-1 structure
Product name:2-(1-adamantyl)-N-(4-bromophenyl)acetamide
CAS No:708293-02-1
MF:C18H22BrNO
MW:348.2774
MDL:MFCD03973267
CID:5083045
PubChem ID:2959095

2-(1-adamantyl)-N-(4-bromophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-
    • 2-(1-adamantyl)-N-(4-bromophenyl)acetamide
    • 2-(adamantan-1-yl)-N-(4-bromophenyl)acetamide
    • STK323667
    • D94380
    • Z27786920
    • N-(4-bromophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
    • AKOS000431491
    • AS-78518
    • 708293-02-1
    • AKOS000477613
    • MDL: MFCD03973267
    • Inchi: 1S/C18H22BrNO/c19-15-1-3-16(4-2-15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
    • InChI Key: WSFWHWPXYGDTJQ-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C([H])([H])C12C([H])([H])C3([H])C([H])([H])C([H])(C([H])([H])C([H])(C3([H])[H])C1([H])[H])C2([H])[H])=O

Computed Properties

  • Exact Mass: 347.08848g/mol
  • Monoisotopic Mass: 347.08848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 29.1

2-(1-adamantyl)-N-(4-bromophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM429623-100mg
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-
708293-02-1 95%+
100mg
$433 2024-07-24
eNovation Chemicals LLC
D964241-100mg
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-
708293-02-1 97%
100mg
$345 2025-02-18
eNovation Chemicals LLC
D964241-100mg
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-
708293-02-1 97%
100mg
$345 2025-02-28
eNovation Chemicals LLC
D964241-100mg
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-
708293-02-1 97%
100mg
$345 2024-06-05
Aaron
AR01JWGW-100mg
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-
708293-02-1 97%
100mg
$347.00 2023-12-14
A2B Chem LLC
BA07060-100mg
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-
708293-02-1 97%
100mg
$395.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1822836-100mg
N-(4-Bromophenyl)Tricyclo[3.3.1.13,7]decane-1-acetamide
708293-02-1
100mg
¥3467.00 2024-05-02
1PlusChem
1P01JW8K-100mg
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-
708293-02-1 97%
100mg
$353.00 2024-04-21

2-(1-adamantyl)-N-(4-bromophenyl)acetamide Related Literature

Additional information on 2-(1-adamantyl)-N-(4-bromophenyl)acetamide

Recent Advances in the Study of 2-(1-Adamantyl)-N-(4-bromophenyl)acetamide (CAS: 708293-02-1)

The compound 2-(1-adamantyl)-N-(4-bromophenyl)acetamide (CAS: 708293-02-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings regarding this compound, focusing on its synthesis, biological activities, and potential mechanisms of action.

Recent studies have highlighted the importance of adamantyl derivatives in drug discovery, particularly in the development of antiviral and anti-inflammatory agents. The adamantyl moiety, known for its lipophilic and rigid structure, enhances the pharmacokinetic properties of drug candidates. The incorporation of a 4-bromophenyl group in 2-(1-adamantyl)-N-(4-bromophenyl)acetamide further contributes to its biological activity, potentially through interactions with specific protein targets.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of 2-(1-adamantyl)-N-(4-bromophenyl)acetamide. The study reported a high-yield synthetic route involving the coupling of 1-adamantylacetic acid with 4-bromoaniline, followed by purification using column chromatography. The compound exhibited promising activity against influenza A virus in vitro, with an IC50 value of 2.3 µM, suggesting its potential as an antiviral agent.

Further investigations into the mechanism of action revealed that 2-(1-adamantyl)-N-(4-bromophenyl)acetamide inhibits viral replication by targeting the viral M2 ion channel, a key component in the viral life cycle. Molecular docking studies supported these findings, showing strong binding interactions between the compound and the M2 protein. These results align with previous research on adamantyl-based antiviral drugs, such as amantadine and rimantadine, but with improved specificity and reduced side effects.

In addition to its antiviral properties, recent preclinical studies have explored the anti-inflammatory potential of 2-(1-adamantyl)-N-(4-bromophenyl)acetamide. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The study proposed that the bromophenyl moiety plays a critical role in modulating NF-κB signaling, a key pathway in inflammation.

Despite these promising findings, challenges remain in the development of 2-(1-adamantyl)-N-(4-bromophenyl)acetamide as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further optimization to enhance its metabolic stability. Researchers are currently exploring prodrug strategies and structural modifications to address these limitations.

In conclusion, 2-(1-adamantyl)-N-(4-bromophenyl)acetamide represents a promising candidate for antiviral and anti-inflammatory therapy. Its unique structural features and demonstrated biological activities warrant further investigation, particularly in vivo studies and clinical trials. Continued research on this compound may pave the way for novel treatments for viral infections and inflammatory diseases.

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